molecular formula C10H11NO4 B15286804 (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid

(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid

Cat. No.: B15286804
M. Wt: 209.20 g/mol
InChI Key: OHTBDIJCPMRXJU-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid is an organic compound with a complex structure that includes an amino group, a keto group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral starting materials to ensure the correct stereochemistry. The synthesis may involve the protection of functional groups, followed by selective reactions to introduce the amino, keto, and phenylmethoxy groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenylmethoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-phosphonobutanoic acid: Another amino acid derivative with a similar structure but different functional groups.

    (2S)-2-hydroxy-3-phenylpropanoic acid: A compound with a hydroxyl group instead of a keto group.

Uniqueness

(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2S)-2-amino-3-oxo-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C10H11NO4/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-/m0/s1

InChI Key

OHTBDIJCPMRXJU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)O)N

Origin of Product

United States

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